Cas no 303145-47-3 (2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one)

2-{[(4-Chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core with a 4-chlorobenzylthio substituent at the 2-position and a methyl group at the 8-position. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the chlorophenyl moiety enhances lipophilicity, which may improve membrane permeability, while the triazinone core offers opportunities for hydrogen bonding interactions. The compound's synthetic versatility allows for further functionalization, making it a valuable intermediate in pharmaceutical research. Its stability under standard conditions ensures reliable handling in laboratory settings.
2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one structure
303145-47-3 structure
Product Name:2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No:303145-47-3
MF:C15H12ClN3OS
MW:317.793280601501
CID:5694521
PubChem ID:2767308
Update Time:2025-05-19

2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 11J-590S
    • AKOS005077848
    • F2543-0634
    • 2-((4-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • 2-(4-chlorobenzylthio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • 303145-47-3
    • 2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
    • 2-[(4-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • 2-[(4-CHLOROBENZYL)SULFANYL]-8-METHYL-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE
    • 4H-Pyrido[1,2-a]-1,3,5-triazin-4-one, 2-[[(4-chlorophenyl)methyl]thio]-8-methyl-
    • Inchi: 1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3
    • InChI Key: UFBGIEDDRYBQNW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CSC1=NC(N2C=CC(C)=CC2=N1)=O

Computed Properties

  • Exact Mass: 317.0389609g/mol
  • Monoisotopic Mass: 317.0389609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.3Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 454.4±47.0 °C(Predicted)
  • pka: -3.28±0.40(Predicted)

2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Pricemore >>

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2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Related Literature

Additional information on 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Introduction to 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 303145-47-3)

2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound belongs to the pyridotriazine class, which is known for its versatility in drug design and development. The presence of a sulfanyl group at the C-2 position and a chlorophenyl moiety at the C-6 position introduces specific electronic and steric properties that can influence its interactions with biological targets.

The molecular structure of this compound can be described as a fused system consisting of a pyridine ring connected to a triazine core. The 8-methyl substituent at the C-8 position further modulates the electronic distribution and reactivity of the molecule. Such structural features make it an attractive candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with high precision. Studies suggest that the sulfanyl group and the chlorophenyl moiety may play critical roles in mediating interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies have indicated potential binding affinities with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfanyl group at the C-2 position necessitates precise control over reaction conditions to avoid side products. Additionally, the presence of the chlorophenyl moiety necessitates handling under inert conditions to prevent unwanted degradation or polymerization.

In terms of biological activity, early pharmacological screening has revealed promising results for this compound. Notably, it has demonstrated inhibitory effects on certain kinases associated with cancer cell proliferation. The exact mechanism of action remains under investigation, but it is hypothesized that the interaction between the sulfanyl group and the active site residues of these kinases may be responsible for its inhibitory activity.

The potential therapeutic applications of this compound are vast. Given its structural similarity to known pharmacophores, it could serve as a lead compound for further derivatization to enhance potency and selectivity. Additionally, its ability to interact with multiple targets suggests that it may have therapeutic benefits in treating multifaceted diseases.

One particularly intriguing aspect of this compound is its stability under various physiological conditions. The pyridotriazine core is known for its robustness, which ensures that it can withstand metabolic transformations without significant degradation. This stability is crucial for drug candidates that need to exhibit prolonged bioavailability and efficacy.

Recent research has also explored the role of this compound in modulating inflammatory pathways. Studies have shown that it can interfere with key signaling molecules involved in inflammation, such as NF-κB and MAPK pathways. By targeting these pathways, it may offer therapeutic benefits in conditions like arthritis and autoimmune diseases.

The development of novel drug candidates often involves evaluating their safety profiles through toxicological studies. Preliminary toxicity assays have indicated that 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibits low toxicity at subtherapeutic doses but may require further investigation to assess long-term effects.

The future direction of research on this compound includes exploring its potential as an adjuvant therapy in combination with existing treatments for cancer and inflammatory diseases. Combination therapies often yield better outcomes by targeting multiple pathways simultaneously or by enhancing drug delivery systems.

In conclusion,2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 303145-47-3) represents a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for medicinal chemists seeking to develop novel therapeutics targeting cancer and inflammatory diseases.

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